molecular formula C13H10F6N2O2 B397578 [5-hydroxy-3,5-bis(trifluoromethyl)-4H-pyrazol-1-yl]-(3-methylphenyl)methanone

[5-hydroxy-3,5-bis(trifluoromethyl)-4H-pyrazol-1-yl]-(3-methylphenyl)methanone

Cat. No.: B397578
M. Wt: 340.22g/mol
InChI Key: YOJKLIYBMJFYDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-hydroxy-3,5-bis(trifluoromethyl)-4H-pyrazol-1-yl]-(3-methylphenyl)methanone is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with a 3-methylbenzoyl group and two trifluoromethyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-hydroxy-3,5-bis(trifluoromethyl)-4H-pyrazol-1-yl]-(3-methylphenyl)methanone typically involves the reaction of 3-methylbenzoyl chloride with a suitable pyrazole precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[5-hydroxy-3,5-bis(trifluoromethyl)-4H-pyrazol-1-yl]-(3-methylphenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and trifluoromethylating agents (e.g., trifluoromethyl iodide). Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of [5-hydroxy-3,5-bis(trifluoromethyl)-4H-pyrazol-1-yl]-(3-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with biological membranes and proteins, potentially disrupting their function. The compound may also inhibit key enzymes or signaling pathways involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-hydroxy-3,5-bis(trifluoromethyl)-4H-pyrazol-1-yl]-(3-methylphenyl)methanone is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H10F6N2O2

Molecular Weight

340.22g/mol

IUPAC Name

[5-hydroxy-3,5-bis(trifluoromethyl)-4H-pyrazol-1-yl]-(3-methylphenyl)methanone

InChI

InChI=1S/C13H10F6N2O2/c1-7-3-2-4-8(5-7)10(22)21-11(23,13(17,18)19)6-9(20-21)12(14,15)16/h2-5,23H,6H2,1H3

InChI Key

YOJKLIYBMJFYDN-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)N2C(CC(=N2)C(F)(F)F)(C(F)(F)F)O

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2C(CC(=N2)C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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